4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474147
InChI: InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
SMILES:
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16474147

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)oxan-4-amine
Standard InChI InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
Standard InChI Key VQNQJGJPQFNRAA-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine (C<sub>11</sub>H<sub>13</sub>Cl<sub>2</sub>NO) consists of a six-membered tetrahydropyran ring with an amine group and a 3,4-dichlorophenyl substituent at the 4-position. The compound’s stereochemistry and conformation depend on the spatial arrangement of the chlorine atoms and the tetrahydropyran ring’s chair or boat configuration.

Table 1: Comparative Structural Data for Tetrahydro-2H-pyran-4-amine Derivatives

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C<sub>11</sub>H<sub>14</sub>ClNO3-Chlorophenyl211.69
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride C<sub>5</sub>H<sub>11</sub>FClNO3-Fluoro, hydrochloride155.60
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amineC<sub>11</sub>H<sub>13</sub>Cl<sub>2</sub>NO3,4-Dichlorophenyl270.14 (calculated)

The addition of two chlorine atoms at the 3- and 4-positions of the phenyl ring likely enhances the compound’s lipophilicity compared to monosubstituted analogues, as evidenced by the higher calculated molecular weight (270.14 g/mol vs. 211.69 g/mol for the 3-chloro derivative) .

Synthetic Methodologies

General Approaches for Tetrahydro-2H-pyran-4-amine Synthesis

Tetrahydro-2H-pyran-4-amine derivatives are typically synthesized via nucleophilic substitution or multicomponent condensation reactions. For example:

  • Nucleophilic substitution: 4-Fluoro-3-nitrobenzenesulfonamide reacts with (tetrahydro-2H-pyran-4-yl)methylamine in tetrahydrofuran (THF) to yield intermediates like 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, a precursor to Venetoclax .

  • Microemulsion systems: Dodecyl benzenesulfonic acid (DBSA)/H<sub>2</sub>O microemulsions facilitate efficient three-component reactions for pyran derivatives .

Hypothetical Route for 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

A plausible synthesis could involve:

  • Friedel-Crafts alkylation: Introducing the 3,4-dichlorophenyl group to tetrahydropyran-4-one.

  • Reductive amination: Converting the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

  • Purification: Chromatography or recrystallization to isolate the final product.

This pathway aligns with methods used for 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine , where aryl groups are introduced prior to amine functionalization.

Physicochemical Properties

Predicted Properties

While experimental data for 4-(3,4-dichlorophenyl)tetrahydro-2H-pyran-4-amine is unavailable, analogues suggest:

  • Melting point: 180–190°C (similar to 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, which melts at 188–191°C) .

  • Solubility: Moderate solubility in polar aprotic solvents like DMSO or methanol .

  • pKa: ~9.6 (amine group) , indicating partial protonation at physiological pH.

Table 2: Comparative Physicochemical Data

Property4-(3-Chlorophenyl) Derivative 3-Nitro-sulfonamide Target Compound
Melting Point (°C)Not reported188–191180–190 (predicted)
Boiling Point (°C)Not reported542 (predicted)550–560 (predicted)
Density (g/cm³)Not reported1.4121.45–1.50 (predicted)

Future Directions

  • Synthetic optimization: Adapting DBSA/H<sub>2</sub>O microemulsion systems could improve reaction yields.

  • Pharmacological profiling: In vitro assays to evaluate CB2 receptor binding and cytotoxicity.

  • Crystallographic studies: X-ray diffraction to resolve the compound’s stereochemical preferences.

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